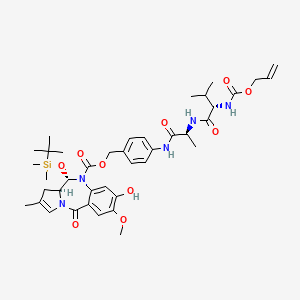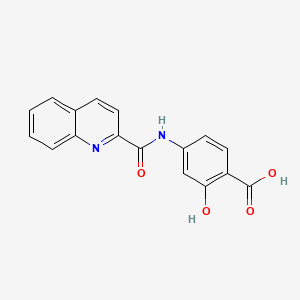
Mtb-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mtb-IN-2 is a small molecule compound with antimicrobial activity against Mycobacterium tuberculosis. It is known for its low toxicity and ability to interfere with methionine metabolism processes, making it a valuable tool in the study of tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-2 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its antimicrobial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Mtb-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific groups to enhance antimicrobial activity.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced or modified antimicrobial properties. These derivatives are often tested for their efficacy against different strains of Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Mtb-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on bacterial metabolism and cell wall synthesis.
Medicine: Explored as a potential therapeutic agent for tuberculosis treatment.
Industry: Utilized in the development of new antimicrobial agents and diagnostic tools.
Mécanisme D'action
Mtb-IN-2 exerts its effects by interfering with methionine metabolism processes in Mycobacterium tuberculosis. It targets specific enzymes involved in this pathway, leading to the disruption of essential metabolic functions and ultimately inhibiting bacterial growth . The molecular targets include enzymes like methionine synthase, which plays a crucial role in the synthesis of methionine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Mtb-IN-2 include other antimicrobial agents targeting Mycobacterium tuberculosis, such as:
Isoniazid: A well-known tuberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: An antibiotic that targets bacterial RNA polymerase.
Ethambutol: A compound that interferes with cell wall synthesis.
Uniqueness of this compound
This compound is unique in its specific targeting of methionine metabolism, which is not a common pathway targeted by other tuberculosis drugs. This makes it a valuable addition to the arsenal of antimicrobial agents, offering a different mechanism of action and potentially reducing the risk of resistance development .
Propriétés
Formule moléculaire |
C17H12N2O4 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
2-hydroxy-4-(quinoline-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-15-9-11(6-7-12(15)17(22)23)18-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9,20H,(H,18,21)(H,22,23) |
Clé InChI |
WOVBYNARRLCBNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
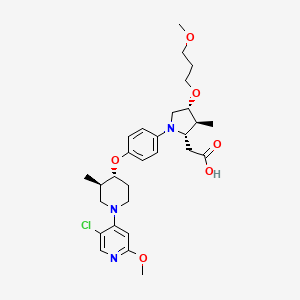

![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


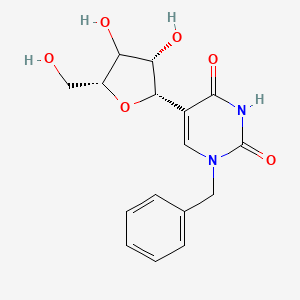
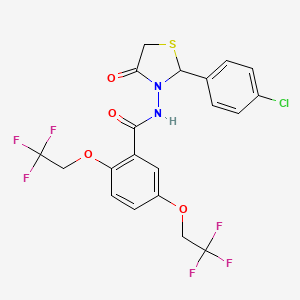


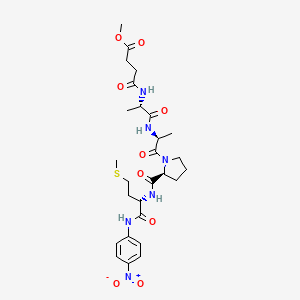
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

